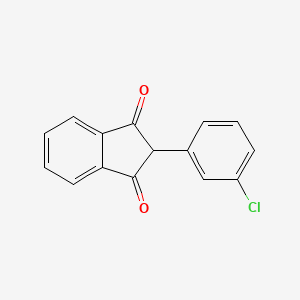![molecular formula C10H8ClN3O2 B11998566 2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 27283-37-0](/img/structure/B11998566.png)
2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a chlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2-chlorobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized triazine compounds.
科学研究应用
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, thereby preventing bacterial growth and proliferation. In anticancer applications, it may interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(2-bromobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(2-fluorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(2-methylbenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets. This makes it a valuable scaffold for the development of new chemical entities with desired properties.
属性
CAS 编号 |
27283-37-0 |
|---|---|
分子式 |
C10H8ClN3O2 |
分子量 |
237.64 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)6-14-10(16)13-9(15)5-12-14/h1-5H,6H2,(H,13,15,16) |
InChI 键 |
PZNFFKCBSAYXBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C(=O)NC(=O)C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)




![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)



![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)


